molecular formula C9H15NO B125458 Morpholine, 4-(1-cyclopenten-1-yl)- CAS No. 936-52-7

Morpholine, 4-(1-cyclopenten-1-yl)-

Cat. No. B125458
CAS RN: 936-52-7
M. Wt: 153.22 g/mol
InChI Key: VAPOFMGACKUWCI-UHFFFAOYSA-N
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Patent
US04442286

Procedure details

1-Morpholinocyclopentene (30 g; 0.2 mole) was mixed with phosphorous acid (16.4 g; 0.2 mole) and heated with stirring. As the temperature reached 70° an exothermic process took place taking the internal temperature to 105°. The viscosity of the reaction mixture increased as the reaction proceeded. After maintaining at 100°-105° for 30 mins. the reaction mixture was diluted and basified. Extraction with chloroform yielded N-cyclopentylmorpholine (72%). The product was characterized by 13C and 1H nmr spectra. ##STR16##
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4]([C:7]2[CH2:11][CH2:10][CH2:9][CH:8]=2)[CH2:3][CH2:2]1.P(O)(O)O>>[CH:7]1([N:4]2[CH2:3][CH2:2][O:1][CH2:6][CH2:5]2)[CH2:8][CH2:9][CH2:10][CH2:11]1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
O1CCN(CC1)C1=CCCC1
Name
Quantity
16.4 g
Type
reactant
Smiles
P(O)(O)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
reached 70°
CUSTOM
Type
CUSTOM
Details
to 105°
TEMPERATURE
Type
TEMPERATURE
Details
The viscosity of the reaction mixture increased as the reaction
TEMPERATURE
Type
TEMPERATURE
Details
After maintaining at 100°-105° for 30 mins
Duration
30 min
ADDITION
Type
ADDITION
Details
the reaction mixture was diluted
EXTRACTION
Type
EXTRACTION
Details
Extraction with chloroform

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)N1CCOCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.